![molecular formula C12H7F3N2O B13137499 6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde](/img/structure/B13137499.png)
6-(Trifluoromethyl)-[2,4'-bipyridine]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde is an organic compound that features a trifluoromethyl group attached to a bipyridine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde typically involves the trifluoromethylation of a bipyridine precursor. One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires the use of specific catalysts and reagents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted bipyridine derivatives.
Scientific Research Applications
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties in drug development.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable ligand in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Another bipyridine derivative with similar applications in catalysis and materials science.
6-(Trifluoromethyl)-2,4’-bipyridine: A closely related compound with similar chemical properties.
Uniqueness
6-(Trifluoromethyl)-[2,4’-bipyridine]-3-carbaldehyde is unique due to the presence of both the trifluoromethyl group and the aldehyde functional group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C12H7F3N2O |
|---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)10-2-1-9(7-18)11(17-10)8-3-5-16-6-4-8/h1-7H |
InChI Key |
GRNZYPXMZDCHDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1C=O)C2=CC=NC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-phenylalanine](/img/structure/B13137433.png)
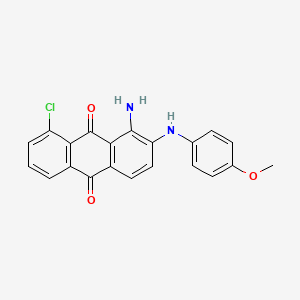
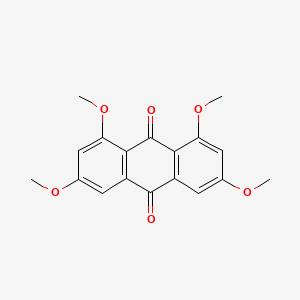


![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
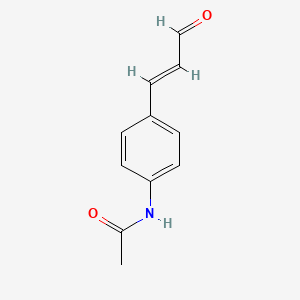
![2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione](/img/structure/B13137485.png)
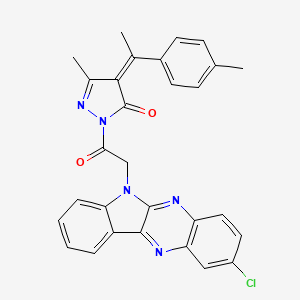
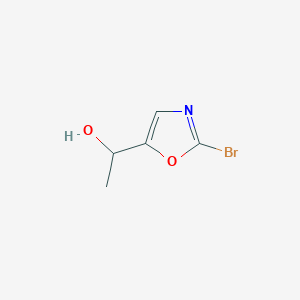
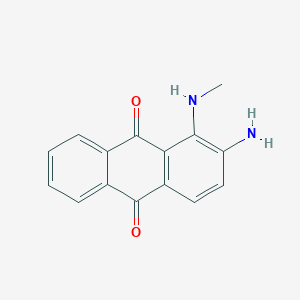
![((6-Bromo-2,2-diphenylbenzo[d][1,3]dioxol-5-yl)methoxy)(tert-butyl)dimethylsilane](/img/structure/B13137504.png)
